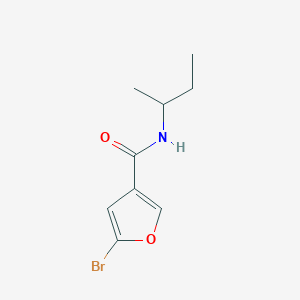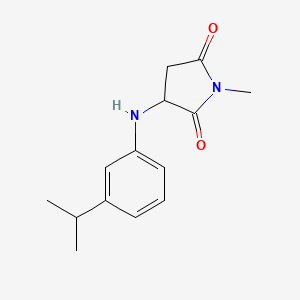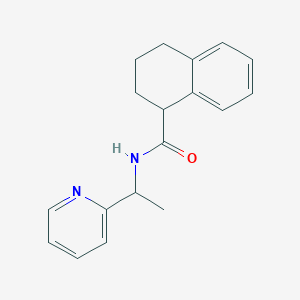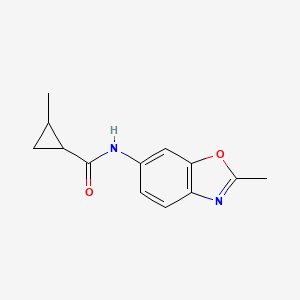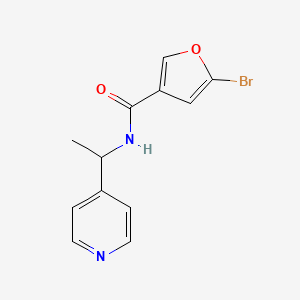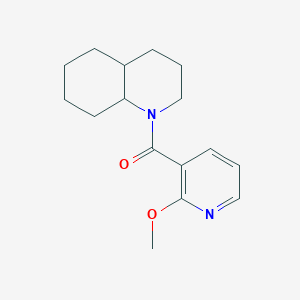
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MTBD and is synthesized through a specific method that involves the use of several reagents. The purpose of
作用機序
The mechanism of action of MTBD is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. MTBD has been shown to inhibit the activity of certain enzymes and to activate others, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
MTBD has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. MTBD has also been shown to modulate the activity of various neurotransmitters in the brain, leading to the modulation of various physiological processes.
実験室実験の利点と制限
One of the primary advantages of MTBD is its potential as a drug candidate for the treatment of various diseases. The compound has also been shown to have potential as a tool for the study of various chemical reactions and signaling pathways. However, there are also limitations to the use of MTBD in lab experiments. The compound is relatively expensive and can be difficult to synthesize. Additionally, the mechanism of action of MTBD is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of MTBD. One potential direction is the further study of the compound's mechanism of action. This could involve the use of various techniques, including molecular modeling and biochemical assays. Another potential direction is the development of new synthetic methods for the compound. This could involve the use of new reagents and solvents to improve the yield and purity of MTBD. Finally, there is potential for the development of new drug candidates based on the structure of MTBD. This could involve the modification of the compound's structure to improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is synthesized through a specific method and has been shown to have potential as a drug candidate for the treatment of various diseases. MTBD has also been used in the development of new synthetic methods and in the study of various chemical reactions. However, there are also limitations to the use of MTBD in lab experiments, and further research is needed to fully understand the compound's mechanism of action and potential applications.
合成法
MTBD is synthesized through a multi-step process that involves the use of several reagents. The first step involves the reaction between 2-methylbutyryl chloride and 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid. This reaction results in the formation of 2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide. The compound is then purified through a series of processes that involve the use of various solvents and reagents.
科学的研究の応用
MTBD has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of MTBD is in the field of drug discovery. The compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MTBD has also been used in the development of new synthetic methods and in the study of various chemical reactions.
特性
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-9(2)13(15)14-11-5-4-6-12-10(11)7-8-16-12/h7-9,11H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDNNABSILAWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
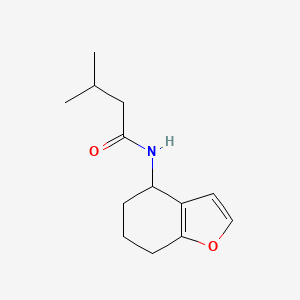


![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

